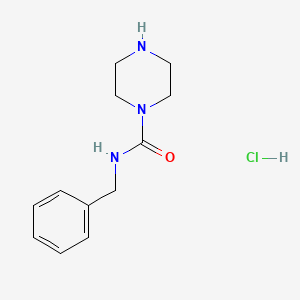

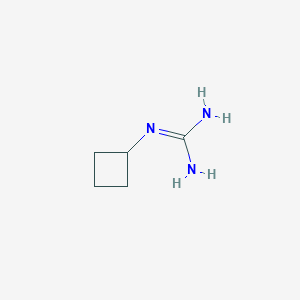

![molecular formula C20H17N3O2 B2644907 (2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034236-90-1](/img/structure/B2644907.png)

(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrazines . Pyrazolopyrazines are part of a broader category of biheteroaromatic systems and have been extensively studied in the biomedical field .

Synthesis Analysis

The synthesis of similar compounds often involves the structural modification of pyrazole or pyrazine rings . Common transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, leading to the respective N-, O-, and C-derivatives . The condensation reactions of the pyrazine ring with other heterocycles are limited . For instance, 4-Chloropyrazolo[1,5-a]pyrazines reacted with anthranilic acids forming a new heterocyclic system .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic pyrazolo[1,5-a]pyrazine system . This system offers an attractive framework for the design of promising molecular structures for biomedical research .Wissenschaftliche Forschungsanwendungen

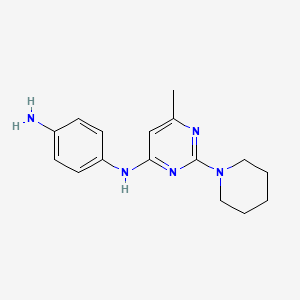

Biologically Active Compounds Synthesis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Vasopressin and Fibrinogen Receptor Antagonists

These compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists .

Modulators of Glutamate Receptors

They have also been found to be selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators .

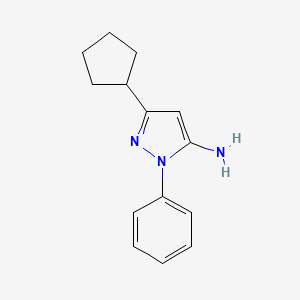

Inhibitors of Mycobacterium Tuberculosis H37RV

These compounds have been found to be inhibitors of mycobacterium tuberculosis H37RV .

Inhibitors of Lung Cancer Tumors A549 and H322b

They have been found to inhibit lung cancer tumors A549 and H322b .

Inhibitors of HIV-1 Integrase, TANKs and PolyADP-Ribose Polymerase PARP-1

These compounds have been found to inhibit the catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .

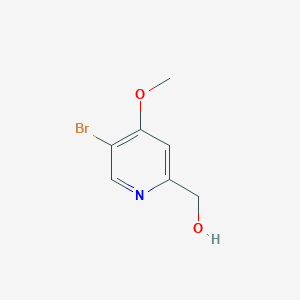

Treatment of Lysosomal and Neurodegenerative Diseases

Certain derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been proposed for the treatment of lysosomal and neurodegenerative diseases .

Treatment of Cardiovascular Diseases

They have also been proposed for the treatment of cardiovascular diseases .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biomedical applications, given the promising properties of similar pyrazolo[1,5-a]pyrazine derivatives . Additionally, new synthetic platforms could be designed by incorporating functional groups into the pharmacophore of the pyrazolopyrazinone scaffold .

Eigenschaften

IUPAC Name |

[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(15-6-2-1-3-7-15)17-8-4-5-9-18(17)20(25)22-12-13-23-16(14-22)10-11-21-23/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACJFJNYWNZDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2644830.png)

![1-Oxaspiro[4.4]nonan-3-one](/img/structure/B2644831.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2644842.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2644843.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2644845.png)